2-(4-甲氧基苯基)-N-(5-((2-氧代-2-(苯胺基)乙基)硫代)-1,3,4-噻二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a methoxyphenyl group, a thiadiazole ring, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and phenyl rings would contribute to the compound’s aromaticity, while the methoxy and acetamide groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence a compound’s properties. For example, the presence of the methoxy and acetamide groups in this compound could increase its polarity .科学研究应用
谷氨酰胺酶抑制剂用于癌症治疗
Shukla 等人 (2012) 的一项研究重点关注双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物的合成和药理学评估,作为谷氨酰胺酶抑制剂。这项研究具有相关性,因为 2-(4-甲氧基苯基)-N-(5-((2-氧代-2-(苯胺基)乙基)硫代)-1,3,4-噻二唑-2-基)乙酰胺等类似物具有结构相似性和作为有效的谷氨酰胺酶抑制剂的潜力。此类抑制剂在癌症治疗中具有治疗潜力,通过减弱癌细胞的生长,在体外和人淋巴瘤 B 细胞小鼠异种移植模型中得到证实。该研究强调了结构修饰对于改善药物特性(包括溶解度)的重要性,同时保留对肾型谷氨酰胺酶 (GLS) 的抑制效力 (Shukla 等人,2012)。
抗菌活性
Wardkhan 等人 (2008) 探索了噻唑及其稠合衍生物的合成,评估了它们对各种细菌和真菌病原体的抗菌活性。该研究强调了噻唑化合物用于开发新型抗菌剂的潜力。该研究结果可能表明,与 2-(4-甲氧基苯基)-N-(5-((2-氧代-2-(苯胺基)乙基)硫代)-1,3,4-噻二唑-2-基)乙酰胺在结构上相关的化合物可能表现出相似的抗菌特性,为新型抗菌药物的设计提供了途径 (Wardkhan 等人,2008)。
腺苷 A3 受体拮抗作用
Jung 等人 (2004) 的研究重点是合成和评估 4-(4-甲氧基苯基)-2-氨基噻唑和 3-(4-甲氧基苯基)-5-氨基噻二唑衍生物作为人腺苷 A3 受体的选择性拮抗剂。这些发现对于理解腺苷 A3 受体拮抗剂在调节各种生理过程(包括炎症和癌症)中的作用非常重要。该研究可能表明,可以探索 2-(4-甲氧基苯基)-N-(5-((2-氧代-2-(苯胺基)乙基)硫代)-1,3,4-噻二唑-2-基)乙酰胺等化合物作为腺苷 A3 受体拮抗剂的潜力,有助于开发新的治疗剂 (Jung 等人,2004)。
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-15-9-7-13(8-10-15)11-16(24)21-18-22-23-19(28-18)27-12-17(25)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXVORELZTRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。